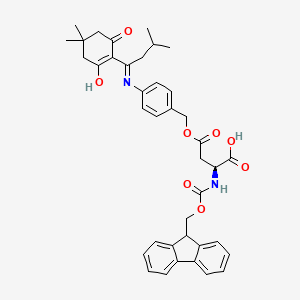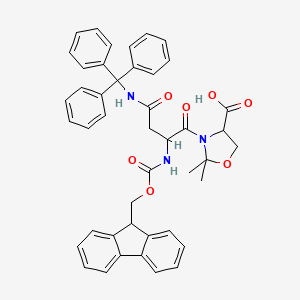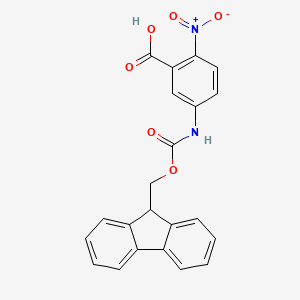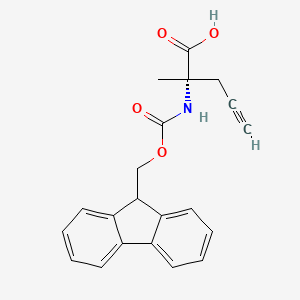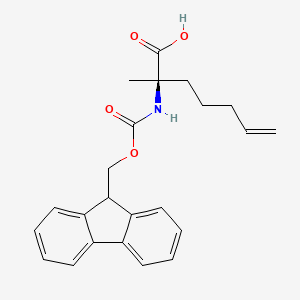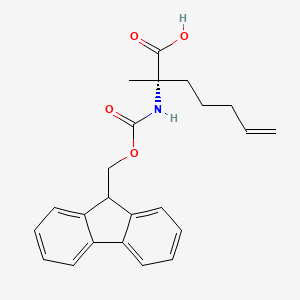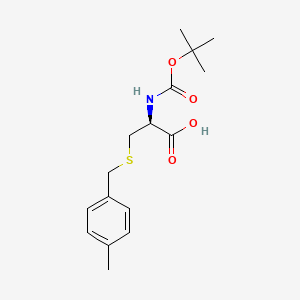
Boc-D-Cys(pMeBzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Cys(pMeBzl)-OH, also known as Boc-D-cysteine-p-methylbenzyl ester, is a versatile and powerful building block used in the synthesis of peptides, polypeptides, and other biomolecules. It is a protected form of cysteine, a sulfur-containing amino acid found in proteins. Boc-D-Cys(pMeBzl)-OH is used as a reagent in peptide synthesis and is commonly used in the synthesis of peptides and polypeptides, as well as other biomolecules. It is also used in the synthesis of active pharmaceutical ingredients (APIs) and other drugs.
Applications De Recherche Scientifique
Peptide Synthesis
Boc-D-Cys(pMeBzl)-OH plays a crucial role in peptide synthesis, particularly in facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins. Huang and Carey (2009) discussed the preparations of Boc-Cys(S-Pyr)-OH derivatives and their applications in orthogonal coupling of unprotected peptide segments. These derivatives enable the synthesis of peptides with N-terminal Cys(S-Pyr) through efficient intramolecular acyl transfers, highlighting the utility of protected cysteine in peptide engineering (Huang & Carey, 2009).
Catalysis
Chemical Sensors
Boron-doped carbon nanotubes, related to the study of boron-containing molecules like Boc-D-Cys(pMeBzl)-OH, have been investigated for their potential as sensors for detecting cyanide compounds. Zhang, Zhang, and Liu (2006) explored boron-doped single-walled carbon nanotubes as models for sensing cyanides, demonstrating their high sensitivity to these molecules. This research suggests that boron-doped materials could serve as effective chemical sensors for environmental monitoring and safety (Zhang, Zhang, & Liu, 2006).
Propriétés
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cys(pMeBzl)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




